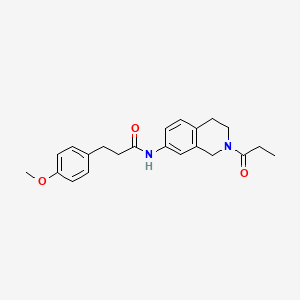

3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-3-22(26)24-13-12-17-7-8-19(14-18(17)15-24)23-21(25)11-6-16-4-9-20(27-2)10-5-16/h4-5,7-10,14H,3,6,11-13,15H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDPSYSOEMBQAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve:

Formation of the Tetrahydroisoquinoline Core: Starting from a suitable precursor, the tetrahydroisoquinoline core can be synthesized through a Pictet-Spengler reaction.

Introduction of the Propionyl Group: The propionyl group can be introduced via an acylation reaction using propionyl chloride in the presence of a base.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms and kinetics.

Biology

In biological research, such compounds are often investigated for their potential pharmacological activities. They may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, 3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide could be explored for its potential therapeutic effects. It may be studied for its efficacy in treating various diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogues identified in the literature include:

Functional and Pharmacological Differences

- Lipophilicity and Bioavailability: The target compound’s tetrahydroisoquinoline core and 4-methoxyphenyl group likely confer moderate lipophilicity, favoring blood-brain barrier penetration compared to the sulfonamide-containing analogues (e.g., ), which exhibit higher polarity .

- Target Selectivity: The propane-1-sulfonyl group in ’s compound may enhance binding to sulfhydryl-containing enzymes (e.g., caspases), whereas the target compound’s propanoyl group could interact with acetylcholinesterase or opioid receptors .

- Synthetic Feasibility: The tetrahydroisoquinoline scaffold in the target compound is more synthetically challenging than the piperidine-based analogue (), which requires fewer steps for functionalization .

In Vitro Screening

For example:

- Sulfonamide analogues (e.g., ) showed IC₅₀ values of 2–10 µM against lung and colon cancer cell lines, attributed to their sulfamoyl-mediated apoptosis induction .

Structure-Activity Relationship (SAR)

Biological Activity

The compound 3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 324.42 g/mol. The structure features a methoxy-substituted phenyl ring attached to a tetrahydroisoquinoline moiety, which contributes to its pharmacological properties.

Crystal Structure

The crystal structure analysis indicates that the compound exhibits specific conformational characteristics that may influence its biological activity. The methoxy group is slightly twisted relative to the aromatic system, which may affect the compound's interactions with biological targets .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including A549 lung cancer cells. The mechanism of action appears to involve induction of autophagy and cell cycle arrest, leading to reduced cell viability .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Autophagy induction, cell cycle arrest |

| HeLa (Cervical) | 20 | Apoptosis induction |

| MCF-7 (Breast) | 25 | Inhibition of proliferation |

Neuroprotective Effects

The compound has also shown promise in neuroprotection studies. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Antimicrobial Activity

Preliminary evaluations suggest that this compound exhibits antimicrobial properties against various bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

- In Vivo Models : In animal models, administration of the compound led to significant tumor reduction in xenograft models of lung cancer. The treatment was well-tolerated with minimal side effects observed.

- Combination Therapy : Studies combining this compound with traditional chemotherapeutics have indicated enhanced efficacy and reduced resistance in cancer cells, suggesting a synergistic effect that warrants further exploration.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Amidation | EDC/HOBt | DMF | 80 | 65–75 |

| Deprotection | TFA/DCM | DCM | 25 | >90 |

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

Validation requires a combination of analytical techniques:

- NMR Spectroscopy: Analyze ¹H and ¹³C NMR to confirm the methoxyphenyl (δ 3.8 ppm for OCH₃) and tetrahydroisoquinoline (δ 2.5–3.5 ppm for CH₂ groups) moieties .

- Mass Spectrometry: High-resolution MS (HRMS) should match the theoretical molecular weight (366.5 g/mol) .

- X-ray Crystallography: If crystalline, this provides definitive 3D structural confirmation, revealing conformational preferences (e.g., planar amide bonds) .

Advanced: What computational methods are effective in predicting this compound’s biological targets and binding affinity?

Answer:

Advanced computational workflows include:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against targets like GPCRs or kinases. The tetrahydroisoquinoline moiety may favor interactions with hydrophobic pockets .

- MD Simulations: Run 100+ ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and hydrogen bond occupancy .

- Free Energy Calculations: Apply MM/PBSA or FEP to quantify binding free energy (ΔG), prioritizing targets with ΔG ≤ -8 kcal/mol .

Q. Table 2: Example Docking Results

| Target Protein | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| Serotonin Receptor 5-HT₂A | -9.2 | π-Stacking (tetrahydroisoquinoline), H-bond (amide) |

| Kinase CDK2 | -7.8 | Hydrophobic (methoxyphenyl) |

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

Contradictions often arise from assay variability or unaccounted off-target effects. Methodological solutions include:

- Orthogonal Assays: Validate results using both cell-based (e.g., luciferase reporter) and biochemical (e.g., SPR binding) assays .

- Dose-Response Analysis: Generate full dose-response curves (IC₅₀/EC₅₀) to rule out false positives from high-concentration artifacts .

- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to harmonize data from disparate studies, adjusting for variables like cell line or incubation time .

Advanced: What strategies are recommended for studying metabolic stability and degradation pathways?

Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human or rodent) and monitor via LC-MS/MS. The methoxyphenyl group may undergo demethylation, while the amide bond is prone to hydrolysis .

- Isotope Labeling: Use ¹⁴C-labeled compound to trace metabolites in excretion studies .

- Computational Prediction: Tools like ADMET Predictor or SwissADME can forecast Phase I/II metabolism sites (e.g., CYP3A4-mediated oxidation) .

Q. Table 3: Key Metabolic Pathways

| Pathway | Enzyme | Metabolite |

|---|---|---|

| O-Demethylation | CYP2D6 | 3-(4-Hydroxyphenyl) derivative |

| Amide Hydrolysis | Esterases | Carboxylic acid + Amine |

Basic: What are the critical physicochemical properties influencing this compound’s bioavailability?

Answer:

Key parameters include:

- LogP: Aim for 2–4 (measured via HPLC) to balance solubility and membrane permeability. The methoxyphenyl group increases hydrophobicity .

- pKa: Determine using potentiometric titration. The tetrahydroisoquinoline’s amine (pKa ~8.5) affects ionization in physiological pH .

- Solubility: Use shake-flask method with biorelevant media (FaSSIF/FeSSIF). Poor solubility (<50 µM) may require formulation with cyclodextrins .

Advanced: How can researchers design derivatives to improve selectivity for a target of interest?

Answer:

- SAR Studies: Synthesize analogs with modifications to the methoxyphenyl (e.g., halogen substitution) or tetrahydroisoquinoline (e.g., N-methylation) .

- Fragment-Based Design: Use X-ray co-crystal structures to guide substitutions that fill subpockets or eliminate off-target interactions .

- Selectivity Profiling: Screen against panels of related targets (e.g., kinase families) to identify structural motifs driving selectivity .

Advanced: What experimental and computational tools are essential for elucidating the mechanism of action?

Answer:

- CRISPR-Cas9 Knockouts: Validate target engagement by observing activity loss in gene-edited cell lines .

- Thermal Shift Assays: Monitor target protein melting temperature (ΔTm) shifts upon ligand binding .

- AI-Driven QSAR: Train machine learning models on activity data to predict structural features critical for efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.